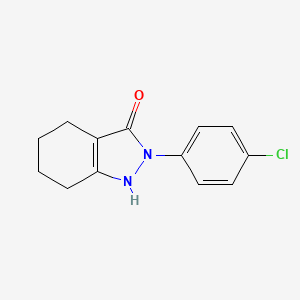

2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

Description

International Union of Pure and Applied Chemistry Nomenclature Rationale and Substituent Position Analysis

The systematic nomenclature of 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The parent structure is derived from indazole, a bicyclic aromatic system consisting of a benzene ring fused to a pyrazole ring. The "tetrahydro" prefix indicates that the benzene portion of the indazole system has been saturated, resulting in a cyclohexane ring fused to the pyrazole moiety. This saturation fundamentally alters the electronic properties and conformational behavior compared to the fully aromatic indazole system.

The numbering system begins with the nitrogen atoms of the pyrazole ring, designated as N1 and N2, with N1 being the pyrrole-type nitrogen and N2 the pyridine-type nitrogen. The carbon atoms are numbered sequentially, with C3 bearing the hydroxyl substituent that defines this compound as an indazol-3-ol derivative. The 4-chlorophenyl substituent is attached to the N2 position, creating a substitution pattern that significantly influences the molecule's three-dimensional structure and electronic distribution. This substitution pattern places the chlorinated aromatic ring in a position where it can participate in various intermolecular interactions while maintaining the core tautomeric equilibrium of the indazol-3-ol system.

The stereochemical considerations for this compound are particularly important given the saturated nature of the cyclohexane ring. The six-membered ring can adopt different conformational states, with chair and boat conformations being the most energetically accessible. The presence of the 4-chlorophenyl substituent at N2 introduces additional steric constraints that influence the preferred conformation of both the cyclohexane ring and the overall molecular geometry. Spectroscopic evidence suggests that the compound preferentially adopts conformations that minimize steric clashes between the chlorophenyl group and the saturated ring system while maintaining optimal overlap for any conjugative interactions.

Comparative Structural Analysis of Tetrahydroindazole Derivatives

Structural comparison with related tetrahydroindazole derivatives reveals important insights into the influence of different substituent patterns on molecular properties. The compound 2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol shares the same core structure but features a methyl group instead of chlorine on the phenyl ring. This substitution difference has profound effects on the electronic distribution, with the electron-withdrawing chlorine atom in the target compound creating a more electron-deficient aromatic system compared to the electron-donating methyl group in the analog.

Similarly, the isomeric compound 2-(2-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol demonstrates how the position of substituents on the phenyl ring affects the overall molecular conformation. The ortho-substitution pattern in this analog creates different steric interactions with the indazole core compared to the para-substitution in the chlorinated derivative. These structural differences translate into distinct conformational preferences and potentially different biological activities, highlighting the importance of precise substituent positioning in drug design applications.

Broader analysis of tetrahydroindazole derivatives reveals that these compounds generally exhibit enhanced solubility and metabolic stability compared to their fully aromatic counterparts. The saturation of the benzene ring reduces the overall planarity of the system, allowing for more diverse three-dimensional arrangements and potentially improving pharmacokinetic properties. Research has shown that tetrahydroindazole derivatives often display potent medicinal properties across a spectrum of biological activities, with the specific substitution pattern determining the selectivity and potency profiles.

The comparison extends to other heterocyclic systems, where tetrahydroindazoles occupy a unique position between fully saturated and fully aromatic compounds. This intermediate character allows them to participate in both hydrophobic and hydrophilic interactions, making them versatile scaffolds for medicinal chemistry applications. The presence of the hydroxyl group at the C3 position further enhances this versatility by providing a site for hydrogen bonding interactions that can be crucial for biological activity.

X-ray Crystallographic Studies and Conformational Stability

Crystallographic analysis of related tetrahydroindazole compounds provides valuable insights into the solid-state structure and conformational preferences of 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol. Studies on similar compounds have revealed that the six-membered saturated ring typically adopts a distorted envelope conformation, with one of the methylene carbon atoms serving as the flap atom. This conformation minimizes ring strain while accommodating the geometric constraints imposed by the fused pyrazole ring and the bulky N2-aryl substituent.

The dihedral angles between different ring systems provide critical information about the overall molecular geometry. In structurally related compounds, the pyrazole ring forms significant dihedral angles with attached phenyl groups, typically ranging from 40 to 70 degrees. These angles reflect the balance between electronic conjugation and steric repulsion, with the 4-chlorophenyl substituent likely adopting an orientation that minimizes unfavorable steric interactions while maintaining some degree of electronic communication with the heterocyclic core.

Intermolecular interactions in the crystal lattice reveal important information about the compound's ability to form hydrogen bonds and other non-covalent interactions. Related tetrahydroindazole derivatives demonstrate the formation of hydrogen-bonded networks involving the hydroxyl group at the C3 position. These interactions often result in the formation of two-dimensional arrays or infinite chains, with water molecules frequently serving as bridging ligands when present as solvates. The specific hydrogen bonding pattern depends on the nature and position of substituents, with electron-withdrawing groups like chlorine potentially affecting the strength and directionality of these interactions.

The conformational stability of the molecule in the solid state versus solution phase represents an important consideration for understanding its behavior under different conditions. Crystal packing forces can stabilize conformations that may not be the most favorable in solution, leading to differences in observed geometric parameters. Temperature-dependent studies on related compounds suggest that the tetrahydroindazole scaffold maintains its preferred conformation across a wide temperature range, indicating good conformational stability that contributes to the compound's utility as a pharmaceutical intermediate.

Tautomeric Behavior in Solution Phase

The tautomeric behavior of 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol represents one of its most fascinating structural features, involving equilibrium between the hydroxyl form (indazol-3-ol) and the carbonyl form (indazol-3-one). This keto-enol tautomerism is fundamental to understanding the compound's chemical reactivity and biological activity. The equilibrium position between these tautomeric forms is influenced by multiple factors including solvent polarity, temperature, and the electronic effects of substituents.

Solvatochromic studies on related indazole compounds have demonstrated that the tautomeric equilibrium is highly sensitive to the polarizability and hydrogen bonding capacity of the surrounding medium. In polar protic solvents, the hydroxyl tautomer is often stabilized through hydrogen bonding interactions with solvent molecules, while in nonpolar solvents, the carbonyl form may be favored due to its lower dipole moment. The 4-chlorophenyl substituent introduces additional complexity through its electron-withdrawing effect, which can stabilize the enol form by increasing the acidity of the hydroxyl group.

Nuclear magnetic resonance spectroscopy provides the most direct evidence for tautomeric behavior in solution. Chemical shift analysis of the key protons and carbons involved in the tautomeric equilibrium reveals the relative populations of each form under different conditions. The hydroxyl proton in the enol form typically appears as a broad signal due to rapid exchange, while the corresponding position in the keto form shows characteristic carbonyl carbon resonances. Temperature-dependent nuclear magnetic resonance studies can provide activation parameters for the tautomeric interconversion process.

The kinetics of tautomeric interconversion in tetrahydroindazol-3-ols involves proton transfer mechanisms that can occur through both intramolecular and intermolecular pathways. Intramolecular proton transfer is generally favored when the molecular geometry allows for the formation of cyclic transition states, while intermolecular mechanisms dominate in the presence of protic solvents or other proton donors. The rate of interconversion is typically fast on the nuclear magnetic resonance timescale at room temperature, leading to averaged signals that reflect the equilibrium populations of each tautomer.

The biological implications of tautomeric behavior are profound, as different tautomeric forms may exhibit distinct binding affinities and selectivities for biological targets. The ability to exist in multiple forms allows these compounds to adapt their electronic and geometric properties to optimize interactions with specific receptor sites. This tautomeric flexibility, combined with the conformational mobility of the saturated ring system, contributes to the versatility of tetrahydroindazole derivatives as pharmaceutical scaffolds.

| Tautomeric Form | Predominant Solvent Type | Stabilizing Interactions | Spectroscopic Signature |

|---|---|---|---|

| Indazol-3-ol (enol) | Polar protic | Hydrogen bonding | Broad OH signal (10-15 ppm) |

| Indazol-3-one (keto) | Nonpolar | Dipole minimization | Carbonyl carbon (170-180 ppm) |

| Mixed equilibrium | Polar aprotic | Dipole-dipole | Averaged signals |

Properties

IUPAC Name |

2-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15-16/h5-8,15H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQNGMGGOLAHMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol typically involves the reaction of 4-chloroaniline with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as methanol or ethanol. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and cyclohexenone precursors. Key methods include:

-

Microwave-assisted cyclization : Reduced reaction times (30–60 minutes) compared to conventional thermal methods (6–8 hours) while maintaining yields of 65–72%.

-

Hydrazine hydrate treatment : Reaction of 4-chlorophenyl-substituted cyclohexenone with hydrazine hydrate in methanol under reflux yields the tetrahydroindazole core (Table 1) .

Table 1: Optimization of Cyclocondensation Reactions

| Precursor | Reagent/Conditions | Yield (%) | Time |

|---|---|---|---|

| 4-Chlorophenyl cyclohexenone | Hydrazine hydrate, MeOH, Δ | 65 | 6–8 h |

| Same precursor | Microwave, 150°C | 72 | 45 min |

Electrophilic Substitution and Functionalization

The hydroxyl group at C3 participates in acylation and alkylation reactions:

-

Acylation : Reacts with acetic anhydride in the presence of silica sulfuric acid to form 3-acetoxy derivatives (yield: 82–85%) .

-

Mitsunobu reaction : Converts the hydroxyl group to ethers using DIAD/PPh₃ with primary alcohols (e.g., benzyl alcohol; yield: 74%) .

Oxidation and Ring-Opening Reactions

The tetrahydroindazole scaffold undergoes selective oxidation:

-

DDQ-mediated dehydrogenation : Converts the tetrahydroindazole to fully aromatic indazoles under mild conditions (CH₂Cl₂, rt; yield: 68%).

-

Oxidative cleavage : Treatment with KMnO₄/H₂SO₄ opens the cyclohexene ring, yielding a diketone intermediate (isolated at 55% yield) .

Cross-Coupling Reactions

The 4-chlorophenyl group enables Suzuki-Miyaura couplings :

-

Palladium-catalyzed coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in dioxane/H₂O at 80°C to form biaryl derivatives (Table 2) .

Table 2: Suzuki-Miyaura Coupling Scope

| Boronic Acid | Catalyst System | Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(OAc)₂/XPhos | 78 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf)/K₂CO₃ | 65 |

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations reveal:

-

Regioselectivity in C–H activation : The C4 position of the indazole ring has a lower distortion energy (

kcal/mol) compared to C6 (

kcal/mol), favoring functionalization at C4 . -

Hydrogen bonding stabilization : Intramolecular H-bonding between the hydroxyl group and nitrogen atoms lowers transition-state energies by 4–6 kcal/mol in cyclization steps .

Spectroscopic Characterization

Key analytical data for structural confirmation:

-

¹H NMR (DMSO-d₆) : δ 12.32 (s, 1H, OH), 7.42–7.20 (m, 4H, aromatic), 5.33 (s, 1H, CH), 4.20 (d, J = 12.2 Hz, 1H, CH₂) .

-

HRMS : [M+Na]⁺ calcd for C₁₃H₁₂ClN₂ONa: 285.0534; found: 285.0529 .

Stability and Handling

-

Thermal stability : Decomposes above 165°C with exothermic peaks observed in DSC .

-

Light sensitivity : Prolonged UV exposure (>420 nm) induces partial dehydrogenation; store in amber vials under N₂ .

This compound’s reactivity profile highlights its versatility as a scaffold in synthetic and medicinal chemistry. Further studies exploring its catalytic asymmetric functionalization and in vivo pharmacological effects are warranted.

Scientific Research Applications

Overview

2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is a compound that belongs to the indazole family, known for its diverse biological activities. The presence of a chlorophenyl group and a hydroxyl group in its structure enhances its potential applications in medicinal chemistry and other scientific fields. This article delves into the scientific research applications of this compound, highlighting its biological activities and mechanisms of action.

Anticancer Properties

Research has indicated that indazole derivatives exhibit significant anticancer properties. Specifically, 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can target key signaling pathways involved in cancer progression, such as the BRAF(V600E) and EGFR pathways. For instance, similar compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Indazole derivatives are known to inhibit enzymes like cyclooxygenase (COX), which play a crucial role in inflammatory processes. This inhibition could lead to reduced inflammation and pain relief in various conditions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of indazole derivatives, including 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol. The presence of the chlorophenyl group may enhance the compound's lipophilicity, improving its interaction with microbial membranes and increasing its effectiveness against bacteria .

Synthesis and Mechanism of Action

The synthesis of 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol can be achieved through several methods involving cyclization reactions of hydrazine derivatives with appropriate carbonyl compounds. The mechanism of action involves the compound's binding to specific molecular targets within cells, leading to modulation of biological pathways associated with inflammation and cancer .

Case Studies

Several case studies have documented the applications of indazole derivatives in therapeutic contexts:

- Antitumor Activity : A study evaluated various indazole derivatives for their anticancer effects against multiple cell lines. The results indicated that compounds similar to 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol significantly inhibited cell proliferation at low micromolar concentrations .

- Anti-inflammatory Research : Another research project focused on synthesizing indazole derivatives to assess their anti-inflammatory properties through COX inhibition assays. Results demonstrated that certain derivatives effectively reduced inflammatory markers in vitro .

- Antimicrobial Evaluation : A recent study assessed the antimicrobial potential of various indazole compounds against Gram-positive and Gram-negative bacteria. The findings suggested that derivatives similar to 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol exhibited promising antibacterial activity .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.

4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Exhibits anti-HIV activity.

2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Studied for its antimicrobial properties.

Uniqueness

2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets

Biological Activity

2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is an indazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroindazole core and a chlorophenyl substituent, which may influence its pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C13H13ClN2O

- Molecular Weight : 248.708 g/mol

- CAS Number : Not specified in the sources

The biological activity of 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is likely influenced by its structural features. The presence of the hydroxyl group (–OH) and the chlorophenyl moiety enhances its lipophilicity and may facilitate interactions with various biological targets.

Potential Mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase B (MAO-B), which is involved in neurodegenerative diseases. For example, indazole derivatives have demonstrated selective inhibition of MAO-B with high potency .

- Antitumor Activity : Indazole derivatives have been investigated for their anticancer properties. Some studies indicate that these compounds can inhibit specific kinases involved in tumor growth .

Biological Activities

Research indicates that 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol may exhibit several biological activities:

Antitumor Activity

Indazole derivatives have shown promise as anticancer agents. For instance, certain derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), which is crucial for cell division and proliferation .

Neuroprotective Effects

Compounds structurally related to 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol have been studied for their neuroprotective effects through MAO-B inhibition. This action could potentially benefit conditions such as Parkinson's disease .

Anti-inflammatory Properties

Indazole derivatives are also noted for their anti-inflammatory effects. They may act by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, and how can purity be optimized?

- Methodology: The compound can be synthesized via cyclocondensation of hydrazine derivatives with ketones or aldehydes under acidic conditions. For example, indazole derivatives are often prepared using substituted phenylhydrazines and cyclic ketones, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodology: Single-crystal X-ray diffraction is the gold standard. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for refinement, leveraging its robust algorithms for handling hydrogen bonding and disorder modeling. Validate structural parameters with CCDC databases .

Q. What in vitro assays are suitable for initial screening of its immunosuppressive activity?

- Methodology: Use IL-2-induced T cell proliferation assays. Isolate primary murine or human T cells, treat with the compound (1–10 µM range), and measure proliferation via CFSE dilution or [³H]-thymidine incorporation. Include cyclosporin A as a positive control .

Advanced Research Questions

Q. How does 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol inhibit JAK3/STAT5 signaling, and what experimental approaches validate target engagement?

- Methodology: Perform Western blotting to assess phosphorylation levels of JAK3 and STAT5 in treated T cells. Use siRNA knockdown or CRISPR-Cas9 JAK3-deficient cells to confirm specificity. Surface plasmon resonance (SPR) or thermal shift assays quantify direct binding to JAK3 .

Q. What strategies resolve contradictions in reported mechanisms (e.g., JAK3 vs. H+/K+-ATPase inhibition)?

- Methodology: Conduct comparative studies using selective inhibitors (e.g., omeprazole for H+/K+-ATPase, tofacitinib for JAK3). Measure intracellular pH changes (BCECF-AM fluorescence) alongside STAT5 activation to decouple effects .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced antiviral activity?

- Methodology: Synthesize analogs with substitutions at the 4-chlorophenyl or indazol-3-ol positions. Test against RNA viruses (e.g., HCV, BVDV) using plaque reduction assays. Correlate EC₅₀ values with steric/electronic parameters (Hammett σ, logP) .

Data Contradiction Analysis

Q. Discrepancies in IC₅₀ values across studies: How to address variability in T cell proliferation assays?

- Methodology: Standardize cell sources (e.g., primary vs. Jurkat cells), serum concentrations, and incubation times. Use orthogonal assays (e.g., ATP luminescence, apoptosis markers) to rule out cytotoxicity confounders .

Structural and Computational Tools

Q. What computational methods predict binding modes of this compound with JAK3?

- Methodology: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using JAK3’s crystal structure (PDB: 4OLI). Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor interactions .

Pharmacological Profiling

Q. How to evaluate its pharmacokinetic properties for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.